molecular formula C5H2BrNO5 B2461152 4-Bromo-5-nitrofuran-2-carboxylic acid CAS No. 4805-95-2

4-Bromo-5-nitrofuran-2-carboxylic acid

Cat. No.: B2461152
CAS No.: 4805-95-2
M. Wt: 235.977
InChI Key: RQWSGKBGYFGZFN-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrofuran-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a bromine atom at position 4, a nitro group at position 5, and a carboxylic acid moiety at position 2. Its reactivity is influenced by the electron-deficient furan core, which facilitates nucleophilic substitution and catalytic coupling reactions.

Properties

IUPAC Name

4-bromo-5-nitrofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO5/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSGKBGYFGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrofuran-2-carboxylic acid typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furan-2-carboxylic acid followed by bromination. The nitration is usually carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of 4-Bromo-5-nitrofuran-2-carboxylic acid. For instance, a study synthesized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling, which exhibited notable antibacterial activity against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined, showing that certain derivatives had superior efficacy compared to conventional antibiotics .

CompoundMIC (mg/mL)Zone of Inhibition (mm)
Compound 30.518
Meropenem44

Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects involves interactions with bacterial ribonucleases, disrupting RNA metabolism, which is critical for bacterial growth and replication . Molecular docking studies have provided insights into the binding affinities and specific interactions at the active sites of target enzymes.

Agricultural Chemistry

Pesticidal Properties
In agricultural applications, compounds similar to this compound are being investigated for their effectiveness as agrochemicals. Their ability to act as herbicides or fungicides can enhance crop protection strategies, contributing to sustainable agricultural practices .

Material Science

Development of Advanced Materials
The compound is also being explored in material science for its potential in synthesizing new polymers and coatings. These materials are characterized by enhanced durability and specific chemical properties that can be tailored for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods
In analytical chemistry, this compound serves as a reagent in methods aimed at detecting and quantifying other compounds within complex mixtures. This application is crucial in quality control processes across pharmaceutical and chemical industries .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial activity of synthesized derivatives against clinically isolated drug-resistant pathogens. The results demonstrated that specific derivatives of this compound showed significant inhibition zones compared to standard antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Agrochemical Development

Research has focused on the synthesis of furan-based compounds for use in agrochemicals. The findings suggest that these compounds can effectively control pest populations while minimizing environmental impact, thus supporting sustainable agriculture initiatives .

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitrofuran-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties:

Compound Name Heterocycle Substituents Functional Groups Key Properties References
4-Bromo-5-nitrofuran-2-carboxylic acid Furan Br (4), NO₂ (5), COOH (2) Carboxylic acid, Nitro High reactivity due to electron-withdrawing groups N/A
5-Bromo-4-Nitrothiophene-2-Carboxylic Acid Thiophene Br (5), NO₂ (4), COOH (2) Carboxylic acid, Nitro Increased lipophilicity; sulfur enhances stability
5-(4-Nitrophenyl)furan-2-carboxylic Acid Furan Ph-NO₂ (5), COOH (2) Carboxylic acid, Nitro Extended conjugation; phenyl group enhances electronic deficiency
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide Furan Br (5), CONH-(4-isopropylphenyl) Amide, Bromo Reduced acidity; improved membrane permeability
5-Bromo-4-pyrimidinecarboxylic acid Pyrimidine Br (5), COOH (4) Carboxylic acid, Bromo Six-membered ring; altered solubility and hydrogen bonding

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility compared to amide or ester derivatives. Thiophene analogs (e.g., 5-bromo-4-nitrothiophene-2-carboxylic acid) exhibit lower polarity due to sulfur’s reduced electronegativity, increasing lipophilicity .
  • Acidity : The nitro group at C5 in the furan derivative enhances the acidity of the carboxylic acid (pKa ~2.5–3.0), whereas pyrimidine analogs (e.g., 5-bromo-4-pyrimidinecarboxylic acid) show slightly higher pKa values due to resonance stabilization .

Research Findings and Data

Stability and Handling

  • Thermal Stability : Nitro groups in furan derivatives can pose explosion risks under high heat, whereas thiophene analogs are more thermally stable .
  • Storage : Carboxylic acid derivatives require anhydrous conditions to prevent hydrolysis, while amides (e.g., 5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide) are less moisture-sensitive .

Biological Activity

4-Bromo-5-nitrofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on diverse scientific literature.

  • Chemical Name: this compound
  • Molecular Formula: C5_5H2_2BrNO4_4
  • Molecular Weight: 235.979 g/mol
  • CAS Number: 4805-95-2

Synthesis

The synthesis of this compound typically involves the bromination of 5-nitrofuran-2-carboxylic acid using bromine in a controlled environment to achieve a yield ranging from 40% to 65% depending on the method employed . The specific conditions for optimal yield can vary, involving factors such as temperature and the ratio of reactants.

Antimicrobial Activity

Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain nitrofuranyl amides demonstrate potent activity against Mycobacterium tuberculosis (M. tuberculosis) with structure-activity relationships (SAR) highlighting that para-substituted benzyl piperazines show enhanced activity compared to other substitutions .

Table 1: Antimicrobial Activity of Nitrofuranyl Compounds

CompoundMIC (μg/mL)Activity Type
4c0.0125Antitubercular
5a0.025Antitubercular
NACME3 - 30HIV RNase H Inhibitor

Antiviral Activity

This compound has been identified as an inhibitor of RNase H activity associated with HIV-1 reverse transcriptase. In vitro studies have shown that certain derivatives can effectively block HIV replication, indicating their potential as antiviral agents . The inhibition is attributed to interactions with key residues in the RNase H catalytic center, suggesting a mechanism for drug development targeting HIV .

Case Study: RNase H Inhibition
A study screened over 20,000 compounds for RNase H inhibitors and identified derivatives containing the nitrofuran moiety that inhibited HIV replication with IC(50) values ranging from 3 to 30 μM. This highlights the potential for developing new antiretroviral therapies based on this scaffold .

Structure-Activity Relationship (SAR)

The biological activity of nitrofuran compounds is heavily influenced by their structural features. Modifications at various positions on the furan ring and the introduction of different substituents can significantly alter their pharmacological profiles. For example, compounds with bromine substitutions have shown enhanced interactions with target enzymes, leading to improved efficacy against bacterial and viral pathogens.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine SubstitutionIncreased enzyme binding affinity
Para-substitutionEnhanced antitubercular activity
Alkyl Chain LengthAffects solubility and bioavailability

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